molecular formula C20H23NO5S B7987081 (R)-3-(Toluene-4-sulfonyloxy)-piperidine-1-carboxylic acid benzyl ester

(R)-3-(Toluene-4-sulfonyloxy)-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7987081
M. Wt: 389.5 g/mol
InChI Key: XQHWUSIZDJTLCC-GOSISDBHSA-N
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Description

®-3-(Toluene-4-sulfonyloxy)-piperidine-1-carboxylic acid benzyl ester is a complex organic compound that features a piperidine ring substituted with a toluene-4-sulfonyloxy group and a benzyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Toluene-4-sulfonyloxy)-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Toluene-4-sulfonyloxy Group: This step involves the sulfonylation of the piperidine ring using toluene-4-sulfonyl chloride (TsCl) in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol in the presence of a catalyst like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

®-3-(Toluene-4-sulfonyloxy)-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyloxy group, where nucleophiles like amines or thiols can replace the sulfonyloxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: The major products can include sulfonic acids or sulfoxides.

    Reduction: The major products can include alcohols or amines.

    Substitution: The major products can include sulfonamides or sulfonyl thiols.

Scientific Research Applications

®-3-(Toluene-4-sulfonyloxy)-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-(Toluene-4-sulfonyloxy)-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The sulfonyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The piperidine ring can interact with various receptors or enzymes, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(Toluene-4-sulfonyl)-piperidine-1-carboxylic acid benzyl ester: Similar structure but lacks the sulfonyloxy group.

    ®-3-(Toluene-4-sulfonyloxy)-piperidine-1-carboxylic acid methyl ester: Similar structure but has a methyl ester instead of a benzyl ester.

Uniqueness

®-3-(Toluene-4-sulfonyloxy)-piperidine-1-carboxylic acid benzyl ester is unique due to the presence of both the sulfonyloxy group and the benzyl ester group, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

benzyl (3R)-3-(4-methylphenyl)sulfonyloxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5S/c1-16-9-11-19(12-10-16)27(23,24)26-18-8-5-13-21(14-18)20(22)25-15-17-6-3-2-4-7-17/h2-4,6-7,9-12,18H,5,8,13-15H2,1H3/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHWUSIZDJTLCC-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCCN(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CCCN(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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